Neurotensin (1-8)
Overview
Description
Neurotensin (1-8) is a peptide fragment derived from the larger neuropeptide, neurotensin. Neurotensin is a 13-amino acid peptide that was first isolated from bovine hypothalamus. It is widely distributed in the central nervous system and the gastrointestinal tract. Neurotensin (1-8) retains some of the biological activities of the full-length peptide and is involved in various physiological processes, including modulation of dopamine pathways, regulation of intestinal motility, and influence on pain perception .
Mechanism of Action
Target of Action
Neurotensin (1-8) primarily targets three main receptors: Neurotensin receptor 1 (NTSR1), NTSR2, and NTSR3 (or sortilin 1) . These receptors are seven-transmembrane G-protein coupled receptors and a single transmembrane domain sorting receptor . They play a crucial role in promoting cell proliferation, migration, and DNA synthesis in a wide range of cells .
Mode of Action
Neurotensin (1-8) interacts with its targets, leading to a series of intracellular changes. The Neurotensin (1-8) and NTSR1 complex, for instance, leads to the activation of phospholipase C (PLC), which subsequently produces inositol triphosphate (IP3) and diacylglycerol (DAG) from membrane phospholipids . This interaction and the resulting changes play a significant role in various cellular processes .
Biochemical Pathways
The effects of Neurotensin (1-8) are mediated through various biochemical pathways. These include mitogen-activated protein kinases, epidermal growth factor receptors, and phosphatidylinositol-3 kinases, among others . These pathways are crucial for the regulation of various cellular processes, including cell proliferation, migration, and DNA synthesis .
Pharmacokinetics
The pharmacokinetics of Neurotensin (1-8) involve its absorption, distribution, metabolism, and excretion (ADME). During intravenous infusions of synthetic intact Neurotensin (1-8), the median half-life was found to be 1.7 minutes, with a metabolic clearance rate of 36 mL/kg/min . These properties significantly impact the bioavailability of Neurotensin (1-8) .
Result of Action
The action of Neurotensin (1-8) results in a variety of molecular and cellular effects. It is involved in the regulation of dopamine pathways and has been associated with a variety of effects, including analgesia, hypothermia, and increased locomotor activity . In the context of cancer, Neurotensin (1-8) promotes tumor cell proliferation, migration, and DNA synthesis .
Action Environment
The action, efficacy, and stability of Neurotensin (1-8) can be influenced by various environmental factors. For instance, its release is triggered in response to luminal fat contents . Additionally, its role in cancer is believed to stem from modifications in the Neurotensin (1-8) gene regulation involving Ras dysregulation and changes to methylation patterns of cytosine-phosphorus-guanine (CpG) sites in the Neurotensin (1-8) promoter region .
Biochemical Analysis
Biochemical Properties
Neurotensin (1-8) interacts with several enzymes, proteins, and other biomolecules. The effects of Neurotensin (1-8) are mediated through mitogen-activated protein kinases, epidermal growth factor receptors, and phosphatidylinositol-3 kinases . It also binds to neurotensin receptors, which are G-protein coupled receptors . These interactions play a crucial role in the biochemical reactions involving Neurotensin (1-8).
Cellular Effects
Neurotensin (1-8) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to promote tumor cell proliferation, migration, and DNA synthesis in a wide range of cancers .
Molecular Mechanism
The mechanism of action of Neurotensin (1-8) involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It follows an induced-fit mechanism, where conformational changes occur after Neurotensin (1-8) binding .
Temporal Effects in Laboratory Settings
The effects of Neurotensin (1-8) change over time in laboratory settings. It has been shown that one anti-transferrin receptor nanobody coupled to neurotensin elicited a drop in body temperature following intravenous injection . This suggests that the effects of Neurotensin (1-8) can vary over time and depend on the stability and degradation of the product.
Dosage Effects in Animal Models
The effects of Neurotensin (1-8) vary with different dosages in animal models. For instance, it has been shown that neurotensin causes hypothermia when present in the brain but is unable to reach the brain from the periphery . This indicates that the dosage of Neurotensin (1-8) can significantly impact its effects.
Metabolic Pathways
Neurotensin (1-8) is involved in several metabolic pathways. It is known to be a major regulator of energy homeostasis . Its secretion is promptly stimulated by high intestinal free fatty acid concentrations, particularly by long-chain fatty acids (LCFAs), such as docosahexaenoic acid (DHA) .
Transport and Distribution
Neurotensin (1-8) is transported and distributed within cells and tissues. It is known to be secreted by enteroendocrine N cells and facilitates fat absorption in the presence of elevated concentrations of lipids .
Subcellular Localization
Neurotensin (1-8) is localized in both the central nervous system (hypothalamus and pituitary) and the gastrointestinal tract (N cells of the jejunum and ileum) . Its subcellular localization and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neurotensin (1-8) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection Steps: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of neurotensin (1-8) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies like microwave-assisted peptide synthesis can enhance reaction efficiency and reduce synthesis time .
Chemical Reactions Analysis
Types of Reactions: Neurotensin (1-8) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acid analogs during SPPS.
Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as analogs with modified amino acid residues .
Scientific Research Applications
Neurotensin (1-8) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating neurotransmitter systems, particularly dopamine pathways.
Medicine: Explored for its potential therapeutic effects in conditions like schizophrenia, pain management, and gastrointestinal disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Comparison with Similar Compounds
Neurotensin (1-13): The full-length peptide with broader biological activities.
Neuromedin N: A related peptide with similar sequence and activity.
Substance P: Another neuropeptide involved in pain modulation and neurotransmission.
Uniqueness: Neurotensin (1-8) is unique in its ability to retain specific biological activities of the full-length neurotensin while being a smaller, more manageable fragment for research and therapeutic applications. Its selective interaction with neurotensin receptors and influence on dopamine pathways make it a valuable tool in neuroscience research .
Properties
IUPAC Name |
(4S)-5-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H71N13O14/c1-24(2)21-31(56-38(65)27-14-16-36(62)52-27)40(67)57-32(22-25-10-12-26(60)13-11-25)41(68)53-28(15-17-37(63)64)39(66)58-33(23-35(48)61)42(69)54-29(7-3-4-18-47)44(71)59-20-6-9-34(59)43(70)55-30(45(72)73)8-5-19-51-46(49)50/h10-13,24,27-34,60H,3-9,14-23,47H2,1-2H3,(H2,48,61)(H,52,62)(H,53,68)(H,54,69)(H,55,70)(H,56,65)(H,57,67)(H,58,66)(H,63,64)(H,72,73)(H4,49,50,51)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPYPJIAUOEHJV-LGYYRGKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H71N13O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230775 | |
Record name | Neurotensin (1-8) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10230775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1030.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80887-44-1 | |
Record name | Neurotensin (1-8) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080887441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neurotensin (1-8) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10230775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is neurotensin (1-8) formed in vivo?
A: Neurotensin (1-8) primarily arises from the enzymatic degradation of neurotensin. Several studies indicate that endopeptidase 3.4.24.15 plays a key role in this process, cleaving the peptide bond between Arg8 and Arg9 of the neurotensin molecule. [, , ] This cleavage results in the release of neurotensin (1-8) and a C-terminal fragment, neurotensin (9-13).
Q2: Are there other enzymes involved in neurotensin (1-8) formation?
A: While endopeptidase 3.4.24.15 appears to be the major enzyme responsible for neurotensin (1-8) generation, research suggests other enzymes might contribute. For instance, in dog ileum circular smooth muscle plasma membranes, angiotensin-converting enzyme was shown to convert neurotensin (1-10) into neurotensin (1-8). [] This highlights the complexity of neurotensin metabolism and the potential for multiple enzymatic pathways leading to neurotensin (1-8) formation.
Q3: What happens to neurotensin (1-8) after its formation?
A: Following its formation, neurotensin (1-8) undergoes further degradation by various peptidases. One study identified it as a degradation product of intact neurotensin in the vascularly perfused dog ileum. [] This suggests that while neurotensin (1-8) is a product of neurotensin breakdown, it is likely transient and further processed into smaller fragments and ultimately free amino acids.
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